Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate
Overview
Description
Bezafibrate Impurity D is a derivative of Bezafibrate.
Biochemical Analysis
Biochemical Properties
Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate plays a role in biochemical reactions primarily as an inhibitor of specific enzymes. It interacts with enzymes such as peroxisome proliferator-activated receptors (PPARs), particularly PPAR alpha. This interaction is crucial for its role in modulating lipid metabolism. The compound binds to the ligand-binding domain of PPAR alpha, leading to conformational changes that enhance the receptor’s ability to regulate gene expression related to lipid metabolism. Additionally, it interacts with proteins involved in the transport and metabolism of lipids, further influencing lipid homeostasis .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In hepatocytes, it enhances the expression of genes involved in fatty acid oxidation, leading to increased breakdown of fatty acids. This compound also influences cell signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a role in cellular energy homeostasis. Furthermore, it affects gene expression by upregulating genes involved in lipid metabolism and downregulating those associated with lipid synthesis. These changes in gene expression contribute to its overall impact on cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to PPAR alpha. Upon binding, the compound induces a conformational change in the receptor, facilitating the recruitment of coactivators and the subsequent transcription of target genes. This leads to the activation of genes involved in fatty acid oxidation and the suppression of genes associated with lipid synthesis. Additionally, the compound may inhibit enzymes involved in lipid synthesis, further contributing to its lipid-lowering effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that the compound maintains its efficacy in modulating lipid metabolism over extended periods. Prolonged exposure may lead to adaptive cellular responses, potentially altering its effectiveness .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively modulates lipid metabolism without causing significant adverse effects. At higher doses, it may induce toxicity, manifesting as liver damage or other systemic effects. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical effects. Careful dosage optimization is essential to balance efficacy and safety in animal studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, which are crucial for fatty acid oxidation. The compound enhances the flux through these pathways, leading to increased breakdown of fatty acids and reduced lipid accumulation. Additionally, it may influence the levels of metabolites such as acyl-CoA and carnitine, further modulating lipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It may be taken up by cells via facilitated diffusion or active transport mechanisms. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for its effective modulation of lipid metabolism .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with PPAR alpha. This nuclear localization is crucial for its role in regulating gene expression. Additionally, the compound may localize to other organelles involved in lipid metabolism, such as mitochondria and peroxisomes. Targeting signals or post-translational modifications may direct the compound to these specific compartments, enhancing its biochemical effects .
Properties
IUPAC Name |
ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4/c1-4-26-20(25)21(2,3)27-18-11-5-15(6-12-18)13-14-23-19(24)16-7-9-17(22)10-8-16/h5-12H,4,13-14H2,1-3H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGYUJBREQWZHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801152737 | |
Record name | Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801152737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41859-58-9 | |
Record name | Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41859-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801152737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-[4-[2-[(4-Chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.